molecular formula C34H61NO19 B3180427 Acid-PEG13-NHS ester CAS No. 1643594-31-3

Acid-PEG13-NHS ester

Cat. No.: B3180427
CAS No.: 1643594-31-3
M. Wt: 787.8 g/mol
InChI Key: IBSDUGROMOGHLR-UHFFFAOYSA-N
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Description

Acid-PEG13-NHS ester, also known as Acid-dPEG®13-NHS ester, is a unique heterobifunctional crosslinking reagent. It consists of a polyethylene glycol (PEG) spacer with a carboxylic acid group at one end and an N-hydroxysuccinimide (NHS) ester at the other. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG13-NHS ester involves the reaction of a PEG spacer with a carboxylic acid group and an NHS ester. The PEG spacer is typically synthesized through the polymerization of ethylene oxide. The carboxylic acid group is introduced through a reaction with a suitable carboxylating agent, while the NHS ester is formed by reacting the carboxylic acid-terminated PEG with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as precipitation, filtration, and chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Acid-PEG13-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for conjugation with proteins, peptides, and other biomolecules .

Common Reagents and Conditions

The reaction of this compound with primary amines typically occurs in aqueous buffers at neutral to slightly basic pH (pH 7.0-8.0). Common reagents used in these reactions include phosphate-buffered saline (PBS) and Tris-buffered saline (TBS). The reaction can be carried out at room temperature or on ice, depending on the stability of the reactants .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a stable amide bond. This results in the conjugation of the PEG spacer to the target molecule, enhancing its solubility, stability, and biocompatibility .

Mechanism of Action

The mechanism of action of Acid-PEG13-NHS ester involves the formation of a stable amide bond between the NHS ester and a primary amine. The NHS ester is activated through spontaneous hydrolysis in the presence of water, which generates a reactive intermediate. This intermediate is then attacked by the nucleophilic primary amine, resulting in the formation of the amide bond . The PEG spacer provides precise spacing and distance control, enhancing the solubility, stability, and biocompatibility of the conjugated molecule .

Comparison with Similar Compounds

Acid-PEG13-NHS ester is unique due to its heterobifunctional nature, which allows for the conjugation of two different moieties. Similar compounds include:

These compounds share similar reactivity and applications but differ in the length of the PEG spacer and the number of functional groups, providing researchers with a range of options to suit their specific needs.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H61NO19/c36-31-1-2-32(37)35(31)54-34(40)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-53-29-27-51-25-23-49-21-19-47-17-15-45-13-11-43-9-7-41-5-3-33(38)39/h1-30H2,(H,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSDUGROMOGHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H61NO19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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